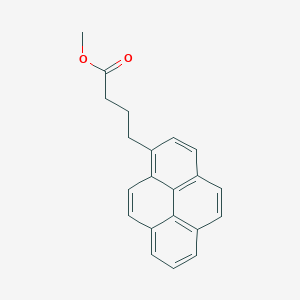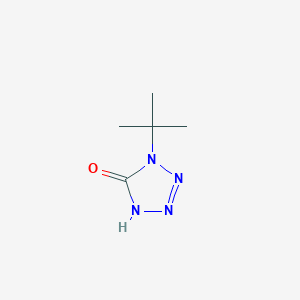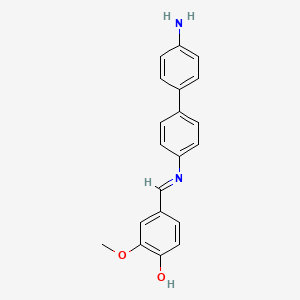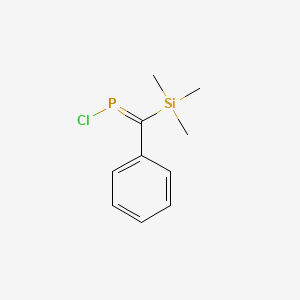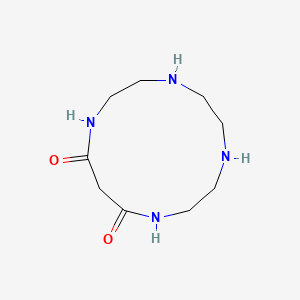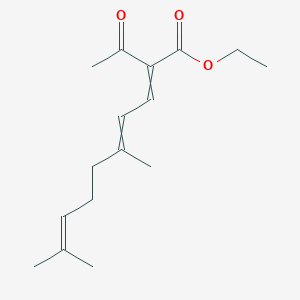
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate is an organic compound with the molecular formula C14H22O3 It is a derivative of decatrienoic acid and is characterized by the presence of an ethyl ester group, an acetyl group, and three conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate typically involves the esterification of 2-acetyl-5,9-dimethyldeca-2,4,8-trienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted esters with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienal: Similar structure but with an aldehyde group instead of an ester group.
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienone: Similar structure but with a ketone group instead of an ester group.
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate is unique due to its specific combination of functional groups and conjugated double bonds, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
69537-77-5 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
ethyl 2-acetyl-5,9-dimethyldeca-2,4,8-trienoate |
InChI |
InChI=1S/C16H24O3/c1-6-19-16(18)15(14(5)17)11-10-13(4)9-7-8-12(2)3/h8,10-11H,6-7,9H2,1-5H3 |
Clé InChI |
KMRBBIRQDLELHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC=C(C)CCC=C(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


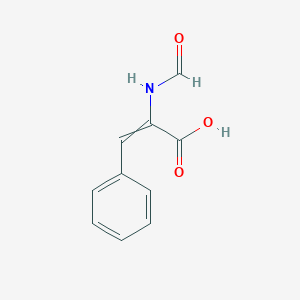
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)

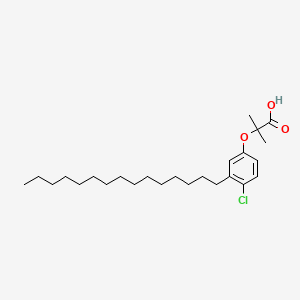
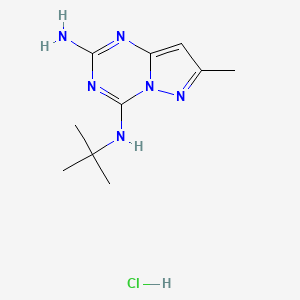
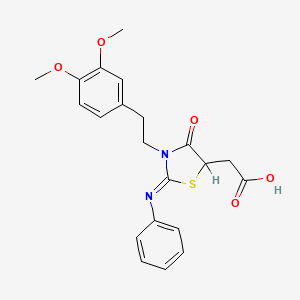
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
